[2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone
Overview
Description
[2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyrrolidinylmethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the piperidine ring, the attachment of the cyclopentylmethyl group, and the coupling with the methoxyphenyl and pyrrolidinylmethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various biological targets and pathways to develop new drugs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
[2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone is unique due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
[2-[1-(cyclopentylmethyl)piperidin-4-yl]oxy-4-methoxyphenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-27-20-8-9-21(23(26)25-12-4-5-13-25)22(16-20)28-19-10-14-24(15-11-19)17-18-6-2-3-7-18/h8-9,16,18-19H,2-7,10-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNMIPZAAGKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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